molecular formula C16H40HfN4 B025824 Tetrakis(diethylamido)hafnium(IV) CAS No. 19824-55-6

Tetrakis(diethylamido)hafnium(IV)

カタログ番号 B025824
CAS番号: 19824-55-6
分子量: 467 g/mol
InChIキー: VBCSQFQVDXIOJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The synthesis of pure Hf(NEt2)4 involves processes that yield a compound with sufficient vapor pressure (0.1 Torr at 80°C), making it ideal for CVD of Hf-compound films. This compound is noted for its stability and non-pyrophoric nature in air, although it reacts violently with water (Ohshita et al., 2006).

Molecular Structure Analysis

The molecular structure of Hf(NEt2)4, as a precursor, is crucial for its deposition properties. It allows for the formation of stoichiometric, polycrystalline HfO2 films with minimal impurities. The introduction of a silicon precursor during the LPCVD of HfO2 enables the formation of amorphous hafnium silicate films, highlighting the compound's versatility in producing different hafnium-based materials (Ohshita et al., 2002).

Chemical Reactions and Properties

Hf(NEt2)4's reactivity with water and other compounds underlies its utility in producing hafnium dioxide and silicate films. The compound's chemical reactions, particularly its violent reaction with water, necessitate careful handling and specific conditions for its use in CVD processes. This reactivity is exploited to deposit high-purity films with desired chemical and physical properties (Ohshita et al., 2006).

Physical Properties Analysis

As a liquid at room temperature with moderate vapor pressure, Hf(NEt2)4 is tailored for ease of use in CVD processes. The physical properties, including its vapor pressure and liquid state, facilitate its application in thin-film growth, contributing to the efficient deposition of HfO2 and Hf1-xSixO2 films (Ohshita et al., 2002).

Chemical Properties Analysis

The chemical properties of Hf(NEt2)4, including its stability in air and reactivity with water, underpin its use in the chemical vapor deposition of hafnium compounds. These properties are essential for synthesizing high-purity, stoichiometric films for various applications. The ability to form films with minimal impurities and good step coverage is a direct result of the controlled reactivity of Hf(NEt2)4 (Ohshita et al., 2006).

科学的研究の応用

Thin Film Deposition

  • Application Summary: Tetrakis(diethylamido)hafnium(IV) is used as a precursor for depositing thin films of Hafnium oxide (HfO2) using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
  • Results or Outcomes: The result is a uniform and high-quality thin film of Hafnium oxide which is used in advanced semiconductor devices .

Synthesis of Metal Organic Frameworks (MOFs)

  • Application Summary: Group IV halide and alkoxide precursors, derived from elements such as hafnium (Hf), have gained significant attention in recent years as versatile and promising candidates for metal organic frameworks (MOFs) synthesis .
  • Results or Outcomes: The resulting MOFs have unique properties and find applications in various fields, including electronics, catalysis, photonics, and biomedical research .

Fabrication of Polymer-Derived Ceramic Nanocomposites

  • Application Summary: Tetrakis(diethylamido)hafnium(IV) can be used as a precursor to fabricate polymer-derived ceramic nanocomposites .
  • Results or Outcomes: The resulting ceramic nanocomposites have improved mechanical and thermal properties and find applications in various fields .

Preparation of Functional Oxides

  • Application Summary: Tetrakis(diethylamido)hafnium(IV) has been employed in conjunction with other precursors to prepare thin films of various functional oxides, including HfO2, CeO2, and Ce-doped HfO2.
  • Results or Outcomes: The resulting thin films of functional oxides have unique properties and find applications in various fields, including electronics and photonics.

Synthesis of Hafnium-Based Compounds

  • Application Summary: Tetrakis(diethylamido)hafnium(IV) can be used as a precursor for the synthesis of various hafnium-based compounds .
  • Methods of Application: The specific method of application would depend on the particular hafnium-based compound being synthesized. Generally, it involves reacting Tetrakis(diethylamido)hafnium(IV) with other reagents under controlled conditions .
  • Results or Outcomes: The resulting hafnium-based compounds have unique properties and find applications in various fields .

Safety And Hazards

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

将来の方向性

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

特性

IUPAC Name

diethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(diethylamino)-

CAS RN

19824-55-6
Record name Hafnium, tetrakis(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(diethylamido)hafnium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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